molecular formula C22H19N3O4S B2479758 METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE CAS No. 852135-00-3

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE

Cat. No.: B2479758
CAS No.: 852135-00-3
M. Wt: 421.47
InChI Key: KTIFVCFBSFYJGF-UHFFFAOYSA-N
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Description

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a complex organic compound that features a unique structure combining a methoxyphenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxybenzene derivatives.

    Amidation Reaction: The amide bond formation between the imidazo[2,1-b][1,3]thiazole core and the benzoate ester is typically carried out using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, potentially converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.

    Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific functional properties, such as coatings or adhesives.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde: Shares the imidazo[2,1-b][1,3]thiazole core and methoxyphenyl group but differs in the functional groups attached.

    2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde: Similar core structure but lacks the methoxyphenyl group.

    4-(5-Chloro-2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde: Contains a thiazole ring and methoxyphenyl group but with different substitutions.

Uniqueness

METHYL 4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-13-19(20(26)23-16-8-4-15(5-9-16)21(27)29-3)30-22-24-18(12-25(13)22)14-6-10-17(28-2)11-7-14/h4-12H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIFVCFBSFYJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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